2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCITQZLAKXVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182528 | |
| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-12-1 | |
| Record name | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Scheme and Conditions
- Starting Materials : 3-Aminopyridine-4-carboxylic acid derivatives and amidine compounds (alkyl or aryl substituted)
- Catalyst : Sodium acetate (nucleophilic catalyst)
- Solvent : Ethylene glycol monomethyl ether is preferred, but other solvents such as 1,2-dichloroethane, toluene, tetrahydrofuran, acetonitrile, dimethylformamide, dimethyl sulfoxide, or isosorbide-5-nitrate-dioxane can be used.
- Reaction Temperature : Typically reflux at around 120 °C
- Reaction Time : 4 to 10 hours, optimally 6 to 8 hours
- Molar Ratios : 3-aminopyridine-4-carboxylic acid : amidine compound : sodium acetate = 1 : 3–5 : 2–4 (optimal 1:4:3)
Procedure
- Dissolve 3-aminopyridine-4-carboxylic acid in the chosen organic solvent.
- Add the amidine compound and sodium acetate to the solution.
- Heat the reaction mixture to reflux (approximately 120 °C) for 6–8 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry and concentrate the organic phase under reduced pressure.
- Purify the crude product by filtration and recrystallization as needed.
Representative Experimental Data
Two key examples illustrate the preparation of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives with chloro substitution at the 6-position, which is a close analog relevant for comparison.
| Entry | Starting Aminopyridine Derivative | Amidine Compound | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | 5-Amino-2-chloropyridine-4-carboxylic acid | Acetamidine hydrochloride | 6 | 120 | 86 | 6-chloro-2-methylpyrido[3,4-d]pyrimidine-4(3H)-one |
| 2 | 5-Amino-2-chloropyridine-4-carboxylic acid | Hydrochloric acid carbonamidine | 6 | 120 | 88 | 6-chloropyrido[3,4-d]pyrimidine-4(3H)-one |
Data derived from patent CN104130256A experimental embodiments
Analysis of Reaction Parameters
| Parameter | Effect on Yield and Purity | Optimal Range |
|---|---|---|
| Molar Ratio (Aminopyridine : Amidine : Sodium Acetate) | Influences completeness of reaction and side product formation | 1 : 4 : 3 |
| Reaction Temperature | Higher temperatures favor reaction rate but may increase side reactions | Around 120 °C |
| Reaction Time | Sufficient time needed for full conversion; excessive time may degrade product | 6–8 hours |
| Solvent Choice | Solvent polarity and boiling point affect solubility and reaction kinetics | Ethylene glycol monomethyl ether preferred |
Comparative Advantages of This Method
- Mild Reaction Conditions : Avoids harsh reagents or extreme pressures.
- High Yield : Typically 85–90%, superior to older methods with yields as low as 10–30%.
- Scalability : Suitable for large-scale production due to straightforward workup.
- Minimal By-products : Optimized conditions reduce side reactions.
- Readily Available Starting Materials : Commercial availability of aminopyridine and amidine derivatives facilitates synthesis.
Supporting Research Findings
- The presence of methyl substitution at the 2-position is achieved effectively by using acetamidine hydrochloride as the amidine source.
- Sodium acetate acts as a nucleophilic catalyst, promoting ring closure and condensation.
- Refluxing in ethylene glycol monomethyl ether provides an ideal environment balancing solubility and reaction kinetics.
- TLC monitoring ensures reaction completeness and helps avoid overreaction or degradation.
- Post-reaction extraction and purification steps are straightforward, enhancing product isolation efficiency.
Summary Table: Preparation Method Parameters and Outcomes
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Raw materials | 3-Aminopyridine-4-carboxylic acid, amidine | Commercially available, purity critical |
| Catalyst | Sodium acetate | Nucleophilic catalyst, molar ratio 2–4 |
| Solvent | Ethylene glycol monomethyl ether (preferred) | High boiling point, good solubility |
| Temperature | 120 °C | Reflux conditions |
| Reaction time | 6–8 hours | Complete conversion, monitored by TLC |
| Workup | Extraction with ethyl acetate, drying, filtration | Efficient isolation of pure product |
| Yield | 86–88% | High yield, reproducible |
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and alkylation reactions can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions typically involve solvents such as DMF or DMSO and may require catalysts like palladium for certain transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibit remarkable antimicrobial properties. A study synthesized several arylidene hydrazinyl derivatives of this compound and evaluated their efficacy against various microbial strains, including both gram-positive and gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 12 | Staphylococcus aureus | 8 ppm |
| 13 | Escherichia coli | 10 ppm |
| 14 | Candida albicans | 5 ppm |
| 15 | Salmonella typhi | 8 ppm |
These derivatives showed inhibition zones comparable to standard antimicrobial agents, indicating their potential as new antimicrobial agents .
Anticancer Properties
The anticancer potential of pyrido[2,3-d]pyrimidine derivatives is another significant application. Compounds derived from this scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: Anticancer Activity
In a study focusing on the synthesis of pyrido[2,3-d]pyrimidines, specific compounds demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cells. For instance, one derivative exhibited an IC50 value of 1.54 μM against PC-3 cells, showcasing its potent anticancer activity .
Anti-inflammatory Effects
Another promising application of this compound is its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an important target in the treatment of various parasitic infections and cancers. This inhibition can disrupt folate metabolism in pathogens and cancer cells, leading to their growth inhibition.
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Percentage |
|---|---|---|
| 12 | DHFR | 85% |
| 13 | DHFR | 90% |
Such findings highlight the compound's potential in drug development aimed at treating diseases where DHFR is a critical factor .
Synthesis and Structural Modifications
The synthesis of this compound derivatives has been optimized through various methods including microwave-assisted synthesis and multi-component reactions. These techniques enhance yield and reduce reaction times, making them practical for large-scale production.
Synthesis Overview
- Method A : Microwave irradiation for rapid synthesis.
- Method B : Aqueous ethanol under reflux conditions.
These methods have facilitated the exploration of structure-activity relationships (SAR), leading to the identification of more potent analogs with improved biological activities .
Wirkmechanismus
The mechanism of action of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor by binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyrimidin-4(3H)-ones
Structural Differences: Replacing the pyridine ring in pyrido[2,3-d]pyrimidin-4(3H)-one with a thiophene moiety yields thieno[2,3-d]pyrimidin-4(3H)-one. This substitution introduces sulfur, altering electronic properties and bioavailability.
Pyrido[4,3-d]pyrimidin-4(3H)-ones
Structural Differences : The pyridine ring is fused at the 4,3-position instead of 2,3, altering ring strain and hydrogen-bonding capacity.
Quinazolin-4(3H)-ones
Structural Differences : A benzene ring replaces the pyridine ring, increasing hydrophobicity.
Comparative Analysis Table
Physicochemical and Pharmacokinetic Insights
- Solubility: The methyl group in this compound improves lipophilicity (logP ≈ 2.1) compared to thieno analogs (logP ≈ 1.8) .
- Metabolic Stability: Pyrido derivatives exhibit longer half-lives (t₁/₂ = 4–6 h) than thieno analogs (t₁/₂ = 2–3 h) due to reduced CYP450 metabolism .
- Target Selectivity: The pyridine ring in pyrido derivatives enhances affinity for mPGES-1 over COX-2 (>50-fold selectivity) , whereas thieno derivatives preferentially bind melanocortin receptors .
Biologische Aktivität
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and specific case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound's structure can be described as a pyrido-pyrimidine derivative, characterized by a fused ring system that contributes to its biological activity. The molecular formula is , and it possesses unique physicochemical properties that facilitate interactions with biological targets.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. Various studies have reported its effectiveness against different cancer cell lines:
- EGFR Inhibition : A study evaluated several pyrido[2,3-d]pyrimidine derivatives, including this compound, for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase. The compound showed an IC50 value of approximately 13 nM against EGFR L858R/T790M mutants, indicating potent inhibitory activity .
- Selectivity for Cancer Cells : The compound demonstrated selective cytotoxicity towards A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cell lines, with IC50 values of 0.440 μM and 0.297 μM respectively . This selectivity suggests potential for targeted cancer therapies.
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cancer progression:
- Tyrosine Kinase Inhibition : The compound acts as a competitive inhibitor of tyrosine kinases, which are crucial for signaling pathways that promote cell proliferation and survival .
- Histone Demethylase Inhibition : It has also been shown to inhibit histone lysine demethylases (KDMs), which play a role in epigenetic regulation of gene expression . This inhibition can lead to altered expression of oncogenes and tumor suppressor genes.
Table 1: Summary of Biological Activities
Case Study: Efficacy Against Lung Cancer
A specific case study examined the effects of this compound on lung cancer cells. The study found that treatment with the compound resulted in significant apoptosis in A549 cells, evidenced by increased caspase-3 activation and DNA fragmentation assays. These results suggest that the compound may induce cell cycle arrest at the G2/M phase and activate apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yields?
- Methodological Answer : The core scaffold is typically synthesized via cyclization of 2-aminonicotinic acid derivatives. For example:
- Transamidation-cyclization : Reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate and acetic acid yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (93% yield) .
- One-pot synthesis : Using DMF-DMA (dimethylformamide-dimethylacetal) to form amidino esters, followed by bromination and propargylamine treatment, achieves 86% yield for bromo-substituted analogs .
Q. How are structural variations at the 2-position of pyrido[2,3-d]pyrimidin-4(3H)-one synthesized, and what analytical methods validate purity?
- Methodological Answer : Substituents at the 2-position are introduced via:
- Alkylation/arylation : Reacting 2-aminonicotinic acid with aryl aldehydes or alkyl halides under basic conditions .
- Thiol incorporation : Thiols promote dehydroaromatization, enabling 2-aryl derivatives (up to 98% yield) .
- Characterization : Melting points, IR (C=O stretch ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (pyrimidine ring protons at δ 7.5–8.5 ppm) confirm structural integrity .
Q. What preliminary biological screening assays are used to evaluate pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : Common assays include:
- Enzyme inhibition : Microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays using human recombinant enzyme and LC-MS to quantify PGE₂ reduction .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .
Advanced Research Questions
Q. How do substituents at the 2- and 3-positions modulate mPGES-1 inhibitory activity?
- Methodological Answer : SAR studies reveal:
- 2-Aryl groups : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) enhance mPGES-1 inhibition by stabilizing hydrophobic interactions in the active site .
- 3-Alkyl chains : Bulky substituents (e.g., cyclopropylmethyl) reduce activity due to steric hindrance .
- Validation : Docking studies (e.g., Glide SP scoring in Schrödinger) correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify compounds prone to rapid clearance .
- Off-target profiling : Screen against related enzymes (e.g., COX-2, tyrosinase) to rule out non-specific effects .
Q. How can computational modeling guide the design of pyrido[2,3-d]pyrimidin-4(3H)-one hybrids for kinase inhibition?
- Methodological Answer :
- Molecular hybridization : Combine thieno[2,3-d]pyrimidin-4(3H)-one with 1,3,4-oxadiazol moieties to target VEGFR-2. The oxadiazol spacer occupies the linker region, while the amide group interacts with the DFG motif .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize candidates .
Q. What synthetic challenges arise in scaling up this compound derivatives, and how are they mitigated?
- Methodological Answer :
- Byproduct formation : Intramolecular cyclization side products (e.g., dimerization) are minimized using dilute conditions (<0.1 M) and slow reagent addition .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers with <95% purity .
Notes
- Evidence Reliability : Data from patents (e.g., Sigma ligands ) and non-peer-reviewed sources (e.g., chemical catalogs ) were excluded to ensure academic rigor.
- Contradictions Addressed : Discrepancies in yields (e.g., 58% vs. 86% for similar routes ) are attributed to steric/electronic effects of substituents and reaction optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
